4,6-Dichloro-8-methylquinoline
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Overview
Description
4,6-Dichloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7Cl2N and a molecular weight of 212.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the 8 position can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common methods for reduction.
Major Products Formed
Substitution Reactions: Products include 4,6-diamino-8-methylquinoline, 4,6-dithiomethyl-8-methylquinoline, and 4,6-dialkoxy-8-methylquinoline.
Oxidation Reactions: Products include this compound-2-carboxylic acid and this compound-2-aldehyde.
Reduction Reactions: Products include 4,6-dichloro-8-methyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
4,6-Dichloro-8-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-methylquinoline and its derivatives often involves interaction with biological macromolecules such as DNA, enzymes, and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds may act as inhibitors of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-8-methylquinoline: Similar in structure but with chlorine atoms at the 4 and 7 positions.
4,6-Dichloro-2-methylquinoline: Similar in structure but with a methyl group at the 2 position instead of the 8 position.
5,7-Dichloro-2-methylquinoline: Similar in structure but with chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.
Uniqueness
4,6-Dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 4 and 6 positions and a methyl group at the 8 position allows for selective chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4,6-dichloro-8-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDVOVNYBYJJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589020 |
Source
|
Record name | 4,6-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-34-0 |
Source
|
Record name | 4,6-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948292-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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